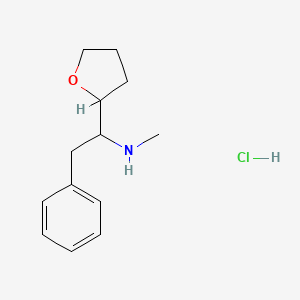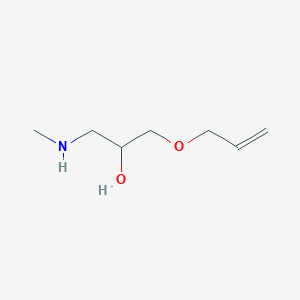![molecular formula C6H8O4S B2503368 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2377036-30-9](/img/structure/B2503368.png)
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related bicyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of LY354740, a bicyclic amino acid with anticonvulsant and anxiolytic properties, is described . Another related compound is a gamma-turn mimic synthesized to study its conformational properties .
Synthesis Analysis
The synthesis of related bicyclic compounds involves stereoselective methodologies. The Corey-Link reaction is a pivotal step in the synthesis of LY354740, which is used to create the amino acid stereogenic center . A modified Corey-Link reaction is also employed to achieve an enantiospecific synthesis of LY354740 from a sugar-derived cyclopentenone, resulting in a high enantiomeric excess (e.e. > 98%) . These methods highlight the importance of stereochemistry in the synthesis of bicyclic amino acids.
Molecular Structure Analysis
Structural analysis of these bicyclic compounds is crucial for understanding their biological activity. For the gamma-turn mimic, structural analysis was performed using ^1H NMR spectroscopy, and intramolecular hydrogen bonding was confirmed, which is essential for the mimicry of the gamma-turn . This type of analysis is indicative of the methods that would be used to study the molecular structure of "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid".
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do detail reactions for the synthesis of similar bicyclic amino acids. For example, the synthesis of LY354740 involves the reaction of a ketone with chloroform anion followed by reaction with sodium azide/DBU in methanol to give an azido ester . These reactions are indicative of the types of chemical transformations that might be relevant for synthesizing and modifying the structure of "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid".
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid" are not discussed, the properties of LY354740 and the gamma-turn mimic provide a context for understanding similar compounds. LY354740's potent, selective, and orally active profile suggests that its physical properties are conducive to bioavailability . The gamma-turn mimic's conformational stability, as evidenced by intramolecular hydrogen bonding, is a physical property that contributes to its function . These properties are relevant when considering the design and application of bicyclic amino acids in a pharmaceutical context.
Scientific Research Applications
Synthesis and Biological Activity
- This compound has been involved in the synthesis of various bioactive molecules. For instance, Pedregal and Prowse (2002) describe the synthesis of a fluoro derivative of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent and selective group 2 metabotropic glutamate receptor agonist with anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002).
Structural and Stereochemical Studies
- The compound has been used to study stereochemistry in chemical reactions. For example, Cameron et al. (1994) explored the stereochemistry of the Nametkin Shift in camphene-1-carboxylic acid, which provides insights into the stereochemical behavior of related compounds (Cameron et al., 1994).
- Stájer et al. (2004) investigated the reactions of levulinic acid with norbornane/ene amino acids and diamines, which involved the cyclization of di-endo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, closely related to the compound (Stájer et al., 2004).
Potential Applications in Drug Design
- This compound has been explored for its potential as a β-lactamase inhibitor. Lange et al. (1985) discussed the synthesis of 4-carboxy-7,7-dichloro-2-thiabicyclo[3.2.0]heptan-6-ones, of interest as potential β-lactamase inhibitors, highlighting its relevance in antibiotic resistance research (Lange et al., 1985).
Chemical Structure Analysis
- Okazaki et al. (1988) conducted ab initio molecular orbital studies on the conformations of bicyclo[3.1.0]hexane derivatives, which contributes to understanding the structural properties of related compounds (Okazaki et al., 1988).
- Fukuyama et al. (1976) studied the molecular structures of 5-thiabicyclo[2.1.1]hexane and 7-thianorbornane by gas electron diffraction, providing detailed structural information relevant to similar compounds (Fukuyama et al., 1976).
Safety and Hazards
Future Directions
The future directions for this compound and similar bicyclic structures involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
properties
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)6-1-4(2-6)11(9,10)3-6/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWAUKEPHYEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)
![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)
![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)



